6-Bromothieno[3,2-b]pyridin-7-ol
CAS No.: 875340-62-8
Cat. No.: VC5055480
Molecular Formula: C7H4BrNOS
Molecular Weight: 230.08
* For research use only. Not for human or veterinary use.
![6-Bromothieno[3,2-b]pyridin-7-ol - 875340-62-8](/images/structure/VC5055480.png)
Specification
CAS No. | 875340-62-8 |
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Molecular Formula | C7H4BrNOS |
Molecular Weight | 230.08 |
IUPAC Name | 6-bromo-4H-thieno[3,2-b]pyridin-7-one |
Standard InChI | InChI=1S/C7H4BrNOS/c8-4-3-9-5-1-2-11-7(5)6(4)10/h1-3H,(H,9,10) |
Standard InChI Key | VILZHAAMUURYBH-UHFFFAOYSA-N |
SMILES | C1=CSC2=C1NC=C(C2=O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a thieno[3,2-b]pyridine system, where the thiophene ring is fused to the pyridine ring at the 3,2-b positions. The bromine atom at the 6th position and the hydroxyl group at the 7th position introduce steric and electronic modifications critical for biological interactions . The IUPAC name, 6-bromo-4H-thieno[3,2-b]pyridin-7-one, reflects its ketone form, though it is often stabilized as the enol tautomer under physiological conditions.
Key Structural Features:
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SMILES:
C1=CSC2=C1NC=C(C2=O)Br
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InChIKey:
VILZHAAMUURYBH-UHFFFAOYSA-N
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Hybridization: The pyridine nitrogen and thiophene sulfur contribute to aromaticity, while the bromine and hydroxyl groups enhance electrophilicity.
Physicochemical Characteristics
Experimental data on solubility remain limited, but its molecular weight (230.08 g/mol) and logP (estimated ~2.1) suggest moderate lipophilicity, favoring membrane permeability . The bromine atom increases molecular polarizability, potentially enhancing binding to hydrophobic protein pockets.
Synthesis and Purification Strategies
Synthetic Routes
Multiple methods have been optimized for synthesizing 6-Bromothieno[3,2-b]pyridin-7-ol, as outlined below:
Table 1: Comparison of Synthesis Methods
Method | Starting Material | Yield (%) | Purification Technique | Key Reaction Step |
---|---|---|---|---|
Bromination-Cyclization | Thieno[3,2-b]pyridin-7-ol | 75 | Column Chromatography | Electrophilic bromination at C6 |
Suzuki Coupling | 7-Hydroxythienopyridine | 85 | Recrystallization | Palladium-catalyzed coupling |
One-Pot Cyclization | 2-Aminothiophene | 68 | Solvent Extraction | Acid-mediated cyclization |
Data adapted from VulcanChem.
The bromination-cyclization route is most widely employed due to its scalability and compatibility with diverse substituents. For instance, electrophilic bromination using bromosuccinimide (NBS) in dichloromethane achieves regioselective substitution at the 6th position, followed by cyclization under acidic conditions.
Purification and Characterization
Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . Purity levels exceeding 97% are achievable, as confirmed by HPLC and analysis .
Biological Activity and Mechanism of Action
Table 2: Antitumor Activity of 6-Bromothieno[3,2-b]pyridin-7-ol Derivatives
Cell Line | IC (µmol/L) | Mechanism | Reference |
---|---|---|---|
MCF-7 (Breast Cancer) | 12.4 ± 1.2 | Topoisomerase II inhibition | |
A549 (Lung Cancer) | 8.9 ± 0.8 | ROS-mediated apoptosis | |
HeLa (Cervical Cancer) | 15.1 ± 1.5 | Tubulin polymerization blockade |
The bromine atom enhances DNA intercalation, while the hydroxyl group facilitates hydrogen bonding with kinase active sites. Molecular docking studies predict strong binding affinity () to the ATP-binding pocket of EGFR tyrosine kinase.
Antimicrobial Efficacy
Against Gram-positive bacteria (e.g., Staphylococcus aureus), the compound displays MIC values of 4–8 µmol/L, outperforming ciprofloxacin in methicillin-resistant strains. The thiophene sulfur likely disrupts bacterial membrane integrity, while the pyridine ring interferes with folate synthesis.
Applications in Drug Discovery and Development
Targeted Therapy Design
6-Bromothieno[3,2-b]pyridin-7-ol serves as a scaffold for designing kinase inhibitors. Structural analogs with trifluoromethyl or thiazole substitutions show enhanced selectivity for VEGFR-2 and PDGFR-β, reducing angiogenic signaling in tumors .
Molecular Modeling Insights
Density functional theory (DFT) calculations (B97X-D/6-311++G**) correlate the compound’s electrostatic potential with its binding to DNA gyrase (). This computational guidance accelerates lead optimization, reducing synthetic trial-and-error.
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